An In-depth Technical Guide to 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
An In-depth Technical Guide to 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 208709-55-1
Abstract
This technical guide provides a comprehensive overview of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, a fluorinated organic compound with significant potential in materials science and emerging applications in medicinal chemistry. The document details its physicochemical properties, outlines a representative synthetic pathway, and explores its established role in liquid crystal displays. Furthermore, this guide delves into the rationale for its consideration in drug design, focusing on the influence of its distinct structural motifs—the difluorinated benzene ring, the butoxy chain, and the trans-propylcyclohexyl group—on key pharmaceutical parameters such as metabolic stability, lipophilicity, and target engagement. Potential metabolic pathways are discussed based on data from structurally related analogs. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration and application of novel chemical entities.
Introduction
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a complex organic molecule primarily recognized for its application in the field of liquid crystal technology.[1][2] Its unique molecular architecture, characterized by a rigid difluorinated phenyl ring linked to a bulky, non-polar cyclohexyl moiety and a flexible butoxy chain, imparts desirable properties for the formulation of liquid crystal mixtures used in advanced display devices.[3][4]
Beyond its established role in materials science, the structural features of this compound present intriguing possibilities for the field of drug discovery and development. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[5] Similarly, the inclusion of a cyclohexyl ring can influence lipophilicity and conformational preferences, potentially leading to improved pharmacokinetic profiles.[6] This guide will explore both the established applications and the nascent potential of this compound in a pharmaceutical context.
Physicochemical Properties
The physicochemical properties of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene are crucial for its function in liquid crystal displays and are highly relevant for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 208709-55-1 | [1] |
| Molecular Formula | C₁₉H₂₈F₂O | [7] |
| Molecular Weight | 310.43 g/mol | [7] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity | >98.0% (GC) | [1] |
The difluorination of the benzene ring significantly impacts the molecule's electronic properties, creating a dipole moment that is advantageous for liquid crystal applications.[8] The trans-4-propylcyclohexyl group contributes to the molecule's rod-like shape and thermal stability, while the butoxy chain provides fluidity.[8] From a medicinal chemistry perspective, the combination of a lipophilic cyclohexyl group and a polar difluorinated aromatic ring results in a molecule with a nuanced lipophilicity profile, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
Synthesis and Characterization
Representative Synthetic Pathway
A logical approach would involve a two-step process: the formation of the butoxy-difluoro-bromobenzene intermediate followed by a cross-coupling reaction to introduce the propylcyclohexyl moiety.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 1-Bromo-2,3-difluoro-4-butoxybenzene (Intermediate C)
-
To a solution of 1-bromo-2,3-difluorophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add 1-bromobutane (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-2,3-difluoro-4-butoxybenzene.
Step 2: Synthesis of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (Final Product E)
-
In a reaction vessel, combine 1-bromo-2,3-difluoro-4-butoxybenzene (1.0 eq.), trans-4-propylcyclohexylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the mixture and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the butoxy chain protons, and the propylcyclohexyl protons. The chemical shifts of the aromatic protons would be influenced by the two fluorine atoms.[14][15] ¹³C NMR would provide information on the number and types of carbon atoms.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information, likely involving cleavage of the butoxy chain and fragmentation of the cyclohexyl ring.[16][17][18]
-
Gas Chromatography (GC): Used to determine the purity of the final product.
Applications
Liquid Crystal Displays (LCDs)
The primary application of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is as a component in nematic liquid crystal mixtures for active matrix displays.[3] The specific combination of its structural features contributes to a desirable balance of properties, including:
-
Broad Nematic Range: The molecule's structure helps to maintain the liquid crystalline phase over a wide range of temperatures.
-
Dielectric Anisotropy: The fluorine atoms introduce a significant dipole moment, which is essential for the alignment of the liquid crystal molecules in an electric field.[8]
-
Low Viscosity: The butoxy chain contributes to a lower viscosity, allowing for faster switching times in the display.
-
High Voltage Holding Ratio: This is a measure of the ability of the liquid crystal to hold a charge, which is crucial for the performance of thin-film transistor (TFT) displays.
Potential in Drug Development
While not currently utilized as a pharmaceutical, the molecular scaffold of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene holds potential for drug design based on the established principles of medicinal chemistry.
Rationale for Pharmaceutical Interest:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The difluorination of the aromatic ring can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.[5]
-
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The cyclohexyl group is also a common moiety used to increase lipophilicity and explore hydrophobic binding pockets in protein targets.[6]
-
Conformational Control: The rigid aromatic ring and the bulky cyclohexyl group can restrict the conformational flexibility of a molecule, potentially leading to a more favorable binding orientation with a biological target.
-
Bioisosteric Replacement: The cyclohexylbenzene moiety can be considered a bioisostere of other common scaffolds in medicinal chemistry, offering a novel chemical space for lead optimization.[6]
Caption: Rationale for the pharmaceutical potential of the core scaffold.
Metabolism and Toxicological Profile (Inferred)
Direct metabolic and toxicological data for 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene are not publicly available. However, studies on the closely related analog, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB), provide valuable insights into its likely biotransformation pathways.[19][20]
Predicted Metabolic Pathways
Based on the metabolism of EDPrB, the following pathways are anticipated for the butoxy analog:
-
O-Dealkylation: Cleavage of the butoxy group to form the corresponding phenol.
-
Hydroxylation: Addition of a hydroxyl group to the propyl chain or the cyclohexyl ring.
-
Oxidation: Oxidation of the propyl chain to a carboxylic acid.
These metabolic transformations are primarily mediated by cytochrome P450 enzymes in the liver. The presence of the two fluorine atoms on the benzene ring is expected to hinder aromatic hydroxylation, a common metabolic pathway for many xenobiotics.[21]
Toxicological Considerations
The toxicological profile of this compound is not well-characterized. As with any chemical, appropriate safety precautions should be taken during handling. The safety data sheet (SDS) for the compound should be consulted for specific handling and disposal information.[4] Studies on the ethoxy analog suggest that some metabolites may exhibit toxicity, highlighting the importance of understanding the biotransformation of this class of compounds.[19][20]
Conclusion
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a specialized chemical with a well-defined role in the liquid crystal industry. Its synthesis, while not extensively documented in academic literature, can be achieved through established synthetic methodologies. Beyond its current applications, the unique combination of a difluorinated aromatic system, an alkyl chain, and a cyclohexyl moiety presents a compelling scaffold for exploration in medicinal chemistry. The principles of fluorine in drug design suggest that this and related molecules could offer advantages in terms of metabolic stability and physicochemical properties. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this chemical entity in the development of novel therapeutics.
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